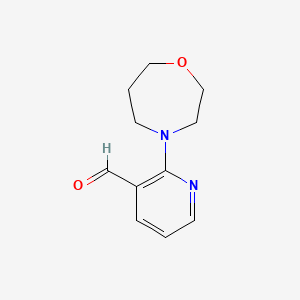
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O2 It is a derivative of pyridine-3-carbaldehyde, where the pyridine ring is substituted with a 1,4-oxazepane ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the 1,4-Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of an amino alcohol with a dihaloalkane can lead to the formation of the oxazepane ring.
Substitution on the Pyridine Ring: The introduction of the oxazepane ring onto the pyridine-3-carbaldehyde can be carried out through nucleophilic substitution reactions. This involves the reaction of pyridine-3-carbaldehyde with a suitable nucleophile, such as an oxazepane derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
Pyridine-3-carbaldehyde: The parent compound, lacking the oxazepane ring.
Pyridine-2-carbaldehyde: An isomer with the aldehyde group at the 2-position.
Pyridine-4-carbaldehyde: An isomer with the aldehyde group at the 4-position.
Uniqueness
2-(1,4-Oxazepan-4-yl)pyridine-3-carbaldehyde is unique due to the presence of the 1,4-oxazepane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-(1,4-oxazepan-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-9-10-3-1-4-12-11(10)13-5-2-7-15-8-6-13/h1,3-4,9H,2,5-8H2 |
InChIキー |
LDOFBKMSKNTVMH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCOC1)C2=C(C=CC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


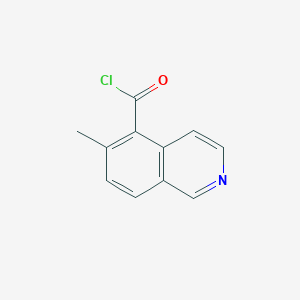
![3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B13208407.png)

![Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13208414.png)
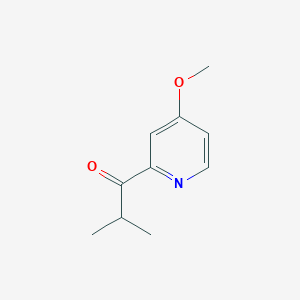
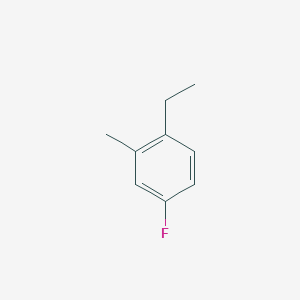
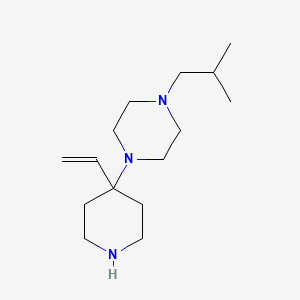


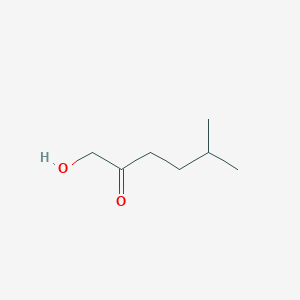
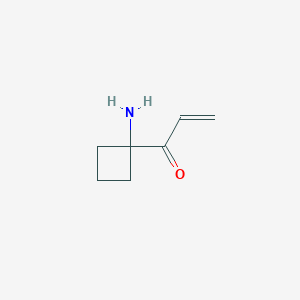
![[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13208462.png)

![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
